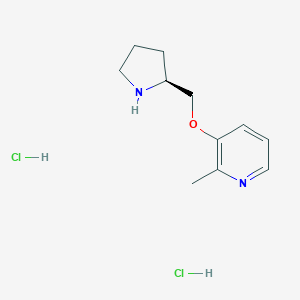

Pozanicline hydrochloride

説明

Pozanicline, also known as ABT-089, is a neuronal nicotinic acetylcholine receptor agonist . It has potential therapeutic utility for the treatment of several neurological disorders including Alzheimer’s disease, Attention Deficit Hyperactivity Disorder (ADHD), and Schizophrenia/Schizoaffective disorders .

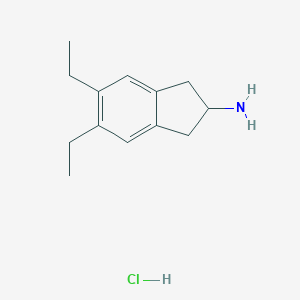

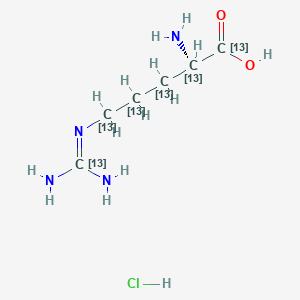

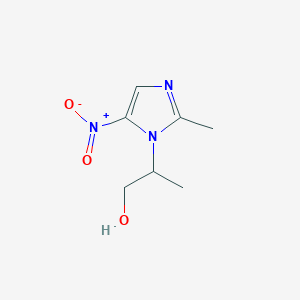

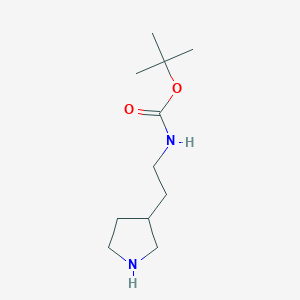

Molecular Structure Analysis

The molecular formula of Pozanicline is C11H16N2O . Its average weight is 192.2575 and its monoisotopic weight is 192.126263144 . The structure of Pozanicline is available in various databases like DrugBank .

科学的研究の応用

Treatment of Neurological Disorders

Pozanicline hydrochloride has been investigated for its potential in treating several neurological disorders. Its mechanism as a neuronal nicotinic acetylcholine receptor agonist suggests it could be beneficial in conditions like Alzheimer’s disease , Attention Deficit Hyperactivity Disorder (ADHD) , and Schizophrenia/Schizoaffective disorders . The compound’s selectivity toward the alpha4beta2 nAChR subtype over other subtypes indicates a targeted approach in modulating neurotransmitter release, which is crucial in these disorders .

Cognitive Enhancement

Due to its action on the cholinergic system, specifically on the alpha4beta2 nAChR subtype, Pozanicline hydrochloride has been explored for cognitive enhancement. This application is particularly relevant in the context of Alzheimer’s disease and ADHD, where cognitive disturbances are prominent. The compound’s ability to modulate acetylcholine and dopamine release makes it a candidate for improving cognitive function .

Modulation of Neurotransmitter Release

Pozanicline hydrochloride’s role as a modulator of neurotransmitter release has broader implications beyond treating specific diseases. It could be used in research to understand the underlying mechanisms of neurotransmitter-related brain functions and dysfunctions. This could lead to the development of new therapeutic strategies for various psychiatric and neurological conditions .

Pharmacological Research Tool

In pharmacological studies, Pozanicline hydrochloride can serve as a research tool to dissect the role of neuronal nicotinic acetylcholine receptors in health and disease. Its selective agonist activity makes it useful for studying the pharmacodynamics and pharmacokinetics of nAChR-related processes .

Attention-Deficit/Hyperactivity Disorder (ADHD)

Pozanicline hydrochloride has been tested in clinical trials for ADHD. Although initial pilot studies showed promise, larger trials did not replicate these findings. Nonetheless, the compound’s interaction with the cholinergic system provides valuable insights into the potential cholinergic contributions to ADHD, guiding future research and drug development .

Schizophrenia and Schizoaffective Disorders

The compound’s potential effects on cognitive symptoms associated with schizophrenia and schizoaffective disorders have been a point of interest. By acting on nAChRs, Pozanicline hydrochloride could influence cognitive processes disrupted in these conditions, offering a novel approach to managing symptoms .

Drug Safety and Toxicology Studies

Pozanicline hydrochloride has been shown to be well-tolerated in clinical trials, which is an essential aspect of drug safety and toxicology research. Its profile can help in understanding the safety margins of nAChR agonists and in designing compounds with improved safety profiles .

Neurotransmitter Systems Research

Lastly, Pozanicline hydrochloride can be used in research targeting neurotransmitter systems. Its effects on acetylcholine and dopamine release can provide insights into the complex interactions between different neurotransmitter systems and their roles in brain function and behavior .

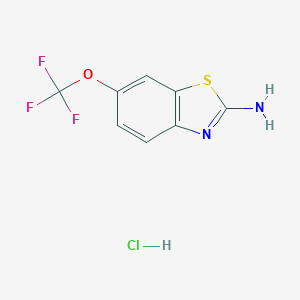

作用機序

Target of Action

Pozanicline hydrochloride, also known as ABT 089 dihydrochloride, is a selective neuronal nicotinic acetylcholine receptor (nAChR) agonist . It primarily targets the alpha4beta2 nAChR subtype . These receptors play a crucial role in modulating the release of several important neurotransmitters, such as acetylcholine and dopamine .

Mode of Action

Pozanicline interacts with its targets by acting as an agonist. It binds with high affinity to the alpha4beta2 nAChR subtype . In radioligand binding studies, Pozanicline has shown selectivity toward the alpha4beta2 nAChR subtype as compared to the alpha7 and alpha1beta1deltagamma nAChR subtypes . This interaction results in the modulation of the release of neurotransmitters .

Biochemical Pathways

The primary biochemical pathway affected by Pozanicline involves the modulation of neuronal nicotinic acetylcholine receptors (nAChRs). By selectively activating the alpha4beta2 nAChR subtype, Pozanicline influences the release of neurotransmitters such as acetylcholine and dopamine . These neurotransmitters play a key role in various cognitive functions.

Pharmacokinetics

It is known that pozanicline is orally bioavailable .

Result of Action

The activation of the alpha4beta2 nAChR subtype by Pozanicline leads to the modulation of neurotransmitter release. This can have various effects at the molecular and cellular level, potentially influencing cognitive functions. Pozanicline has been shown to have cognitive-enhancing properties in animal models . It has also been found to be neuroprotective against excitotoxic glutamate insults .

特性

IUPAC Name |

2-methyl-3-[[(2S)-pyrrolidin-2-yl]methoxy]pyridine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O.2ClH/c1-9-11(5-3-6-12-9)14-8-10-4-2-7-13-10;;/h3,5-6,10,13H,2,4,7-8H2,1H3;2*1H/t10-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGVSESCRKJTJAK-XRIOVQLTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)OCC2CCCN2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC=N1)OC[C@@H]2CCCN2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pozanicline hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。